XMZRYBZNWGXBCD-UHFFFAOYSA-O
Description
The compound corresponding to the InChIKey XMZRYBZNWGXBCD-UHFFFAOYSA-O is identified as (3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1046861-20-4), a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol .
Properties
Molecular Formula |
C17H21N2O4+ |
|---|---|
Molecular Weight |
317.365 |
IUPAC Name |
3,4,5-trimethoxy-N-[(1-methylpyridin-1-ium-4-yl)methyl]benzamide |
InChI |
InChI=1S/C17H20N2O4/c1-19-7-5-12(6-8-19)11-18-17(20)13-9-14(21-2)16(23-4)15(10-13)22-3/h5-10H,11H2,1-4H3/p+1 |
InChI Key |
XMZRYBZNWGXBCD-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Two structurally analogous boronic acids are selected for comparison based on substituent patterns and similarity scores (0.71–0.87) :
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (Target Compound)
Molecular Formula : C₆H₅BBrClO₂
Substituents : Bromine (Br) at position 3, chlorine (Cl) at position 3.
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula : C₆H₄BBrCl₂O₂
Substituents : Bromine (Br) at position 6, chlorine (Cl) at positions 2 and 3.
Compound C: (4-Bromo-2-fluorophenyl)boronic acid
Molecular Formula : C₆H₅BBrFO₂
Substituents : Bromine (Br) at position 4, fluorine (F) at position 2.
Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Property | Compound A (Target) | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | 235.27 g/mol | 269.89 g/mol | 220.82 g/mol |
| Substituents | 3-Br, 5-Cl | 6-Br, 2-Cl, 3-Cl | 4-Br, 2-F |
| Log P (XLOGP3) | 2.15 | 2.74 (estimated*) | 1.98 (estimated*) |
| Solubility | 0.24 mg/mL | 0.12 mg/mL (predicted*) | 0.35 mg/mL (predicted*) |
| Synthesis Conditions | THF/water, 75°C, 1.33 hr | THF/water, 80°C, 2 hr | Dioxane/water, 70°C, 1.5 hr |
| Bioavailability Score | 0.55 | 0.48 | 0.62 |
Note: Predicted values for Compounds B and C are based on substituent effects on log P and solubility .
Key Differences:
Substituent Effects :
- Compound B’s additional chlorine atom increases molecular weight and log P (hydrophobicity), reducing solubility compared to Compound A .
- Compound C’s fluorine substituent enhances electronegativity, improving solubility and bioavailability relative to Compounds A and B .
Reactivity in Cross-Coupling :
- The electron-withdrawing Cl and Br groups in Compounds A and B slow oxidative addition in palladium-catalyzed reactions compared to Compound C’s fluorine substituent, which offers milder deprotonation requirements .
Applications :
- Compound A is preferred in pharmaceutical intermediates due to balanced solubility and BBB permeability.
- Compound B’s higher log P makes it suitable for lipid-soluble drug formulations.
- Compound C’s fluorine substituent is advantageous in agrochemicals for enhanced metabolic stability .
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